molecular formula C34H54N2O2 B173619 2,4-Di-tert-butyl-6-({4-[(3,5-di-tert-butyl-2-hydroxyphenyl)methyl]piperazin-1-yl}methyl)phenol CAS No. 110546-20-8

2,4-Di-tert-butyl-6-({4-[(3,5-di-tert-butyl-2-hydroxyphenyl)methyl]piperazin-1-yl}methyl)phenol

Cat. No.: B173619
CAS No.: 110546-20-8
M. Wt: 522.8 g/mol
InChI Key: LAVRPTJDIGXPLJ-UHFFFAOYSA-N
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Description

2,4-Di-tert-butyl-6-({4-[(3,5-di-tert-butyl-2-hydroxyphenyl)methyl]piperazin-1-yl}methyl)phenol is a complex organic compound characterized by its multiple tert-butyl groups and a piperazine ring. This compound is known for its antioxidant properties and is often used in various industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves multiple steps, starting with the reaction of 2,4-di-tert-butylphenol with piperazine. The reaction conditions include the use of a strong base, such as sodium hydride, to deprotonate the phenol, followed by the addition of piperazine. The reaction mixture is then heated to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for the addition of reagents and control of reaction conditions can help optimize the synthesis process.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include hydrogen peroxide and potassium permanganate.

  • Reduction: : Reduction reactions may involve the use of hydrogen gas in the presence of a catalyst.

  • Substitution: : Nucleophilic substitution reactions can be carried out using alkyl halides and a suitable base.

Major Products Formed

  • Oxidation: : Formation of quinones and other oxidized derivatives.

  • Reduction: : Production of reduced phenols and piperazine derivatives.

  • Substitution: : Introduction of various alkyl or aryl groups at the phenol or piperazine positions.

Scientific Research Applications

This compound has a wide range of applications in scientific research, including:

  • Chemistry: : Used as an antioxidant in organic synthesis to prevent unwanted oxidation reactions.

  • Biology: : Employed in studies related to oxidative stress and cellular damage.

  • Medicine: : Investigated for its potential therapeutic effects in diseases associated with oxidative stress.

  • Industry: : Utilized in the production of polymers and other materials to enhance their stability and longevity.

Mechanism of Action

The compound exerts its effects primarily through its antioxidant properties. It acts by scavenging free radicals and preventing the oxidation of other molecules. The molecular targets include reactive oxygen species (ROS) and other free radicals. The pathways involved are related to the body's natural defense mechanisms against oxidative stress.

Comparison with Similar Compounds

Similar Compounds

  • 2,6-Di-tert-butylphenol: : Another phenolic antioxidant with similar structural features.

  • Benzotriazole derivatives: : Compounds with similar piperazine and phenol groups used in UV protection.

Uniqueness

2,4-Di-tert-butyl-6-({4-[(3,5-di-tert-butyl-2-hydroxyphenyl)methyl]piperazin-1-yl}methyl)phenol is unique due to its combination of multiple tert-butyl groups and a piperazine ring, which enhances its antioxidant properties and stability compared to other similar compounds.

Properties

IUPAC Name

2,4-ditert-butyl-6-[[4-[(3,5-ditert-butyl-2-hydroxyphenyl)methyl]piperazin-1-yl]methyl]phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C34H54N2O2/c1-31(2,3)25-17-23(29(37)27(19-25)33(7,8)9)21-35-13-15-36(16-14-35)22-24-18-26(32(4,5)6)20-28(30(24)38)34(10,11)12/h17-20,37-38H,13-16,21-22H2,1-12H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LAVRPTJDIGXPLJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC(=C(C(=C1)C(C)(C)C)O)CN2CCN(CC2)CC3=C(C(=CC(=C3)C(C)(C)C)C(C)(C)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C34H54N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

522.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

110546-20-8
Record name 2,4-di-tert-butyl-6-({4-[(3,5-di-tert-butyl-2-hydroxyphenyl)methyl]piperazin-1-yl}methyl)phenol
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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